1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone
Overview
Description
Preparation Methods
The synthesis of 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone involves multiple steps. One common method includes the acylation of aryl systems using succinic anhydride and bromobenzene under dry argon conditions . The reaction is catalyzed by anhydrous aluminum chloride and proceeds over several hours at controlled temperatures. The resulting product is then purified through crystallization from dry toluene .
Chemical Reactions Analysis
1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by polar solvents like dioxane and water.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone is widely used in scientific research, particularly in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, although detailed studies on its exact molecular targets are still ongoing .
Comparison with Similar Compounds
Similar compounds to 1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone include:
Compared to these compounds, this compound is unique due to its specific structure and the presence of the trichloroethanone group, which imparts distinct chemical properties and reactivity.
Biological Activity
1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone (CAS No. 453557-86-3) is a synthetic compound with significant biological activity. Its unique structure, characterized by a pyrrole ring and a trichloroethanone moiety, suggests potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.
The molecular formula of this compound is C₁₃H₇BrCl₃NO₂, with a molecular weight of 395.46 g/mol. It has a melting point range of 165-167 °C and a predicted boiling point of approximately 516.8 °C. The compound is classified as an irritant and has a predicted pKa of 12.31 .
Property | Value |
---|---|
Molecular Formula | C₁₃H₇BrCl₃NO₂ |
Molecular Weight | 395.46 g/mol |
Melting Point | 165-167 °C |
Boiling Point | 516.8 °C (predicted) |
Density | 1.736 g/cm³ (predicted) |
Hazard Class | Irritant |
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the trichloroethanone moiety may interact with cellular macromolecules, potentially leading to apoptosis in cancer cells. This is supported by findings from related compounds that induce cell cycle arrest and apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
In Vitro Studies
In vitro assays have been conducted on related compounds demonstrating their effectiveness against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). These studies typically employ MTT assays to evaluate cell viability and flow cytometry for cell cycle analysis . While specific data for this compound is not available, the structural similarity suggests it may exhibit comparable effects.
Structural Optimization
Research has focused on optimizing the structural components around the pyrrole and benzoyl moieties to enhance biological potency. Such modifications can lead to increased lipophilicity or improved binding affinity for target proteins involved in cancer progression .
Properties
IUPAC Name |
1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl3NO2/c14-9-3-1-2-7(4-9)11(19)8-5-10(18-6-8)12(20)13(15,16)17/h1-6,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSONFOHTBOVIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601182491 | |
Record name | 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601182491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
453557-86-3 | |
Record name | 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=453557-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(3-Bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601182491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.